1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
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Overview
Description
This compound is characterized by its unique structure, which includes a naphthyl group, a dichlorobenzoate moiety, and a dodecanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Hydrazone Formation: The formation of the carbohydrazonoyl group by reacting the acylated intermediate with hydrazine derivatives.
Esterification: The final step involves the esterification of the naphthyl group with 2,4-dichlorobenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA: Binding to DNA and affecting gene expression.
Cell Membrane Disruption: Altering cell membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 3-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
1-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
769151-09-9 |
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Molecular Formula |
C32H37Cl2N3O4 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
[1-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C32H37Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-15-30(38)35-22-31(39)37-36-21-27-25-14-12-11-13-23(25)16-19-29(27)41-32(40)26-18-17-24(33)20-28(26)34/h11-14,16-21H,2-10,15,22H2,1H3,(H,35,38)(H,37,39)/b36-21+ |
InChI Key |
TXTZVBYBCZQDSV-QLQYKETESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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